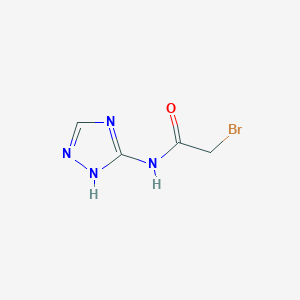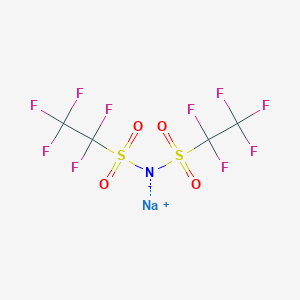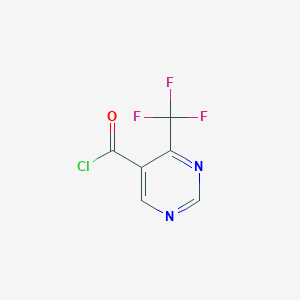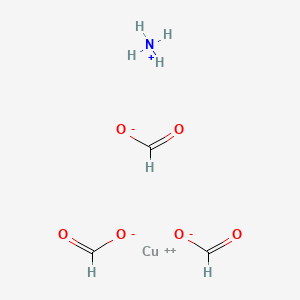
2-((Trifluoromethyl)thio)isonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Trifluoromethyl)thio)isonicotinic acid is an organic compound with the molecular formula C7H4F3NO2S It is a derivative of isonicotinic acid, where a trifluoromethylthio group is attached to the second position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-trifluoromethyl-3-nitropyridine with tetrabutylammonium fluoride in acetonitrile under reflux conditions . The reaction is monitored using thin-layer chromatography (TLC) and typically completes within 8 hours. The product is then extracted and purified through a series of washing and distillation steps.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-temperature vapor-phase reactions with transition metal-based catalysts, such as iron fluoride, can be employed for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2-((Trifluoromethyl)thio)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-((Trifluoromethyl)thio)isonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of 2-((Trifluoromethyl)thio)isonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of isonicotinic acid, such as isoniazid, are known to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts the cell wall structure, leading to the death of the bacterial cells. The exact molecular targets and pathways for this compound are still under investigation, but it is believed to involve similar mechanisms.
Comparación Con Compuestos Similares
Isonicotinic Acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Nicotinic Acid:
Picolinic Acid: It has a carboxylic acid group at the 2-position.
Comparison: 2-((Trifluoromethyl)thio)isonicotinic acid is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it more suitable for certain applications compared to its analogs .
Propiedades
Fórmula molecular |
C7H4F3NO2S |
|---|---|
Peso molecular |
223.17 g/mol |
Nombre IUPAC |
2-(trifluoromethylsulfanyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H4F3NO2S/c8-7(9,10)14-5-3-4(6(12)13)1-2-11-5/h1-3H,(H,12,13) |
Clave InChI |
QRRTVKXSKYAIGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1C(=O)O)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B12847070.png)

![3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B12847083.png)






![3-(3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12847124.png)

